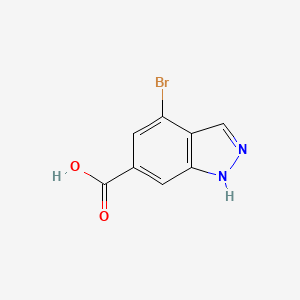

4-bromo-1H-indazole-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPANGLJLZZYNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646396 | |

| Record name | 4-Bromo-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-43-3 | |

| Record name | 4-Bromo-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-bromo-1H-indazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-indazole-6-carboxylic acid is a heterocyclic organic compound that has garnered interest within the field of medicinal chemistry. Its rigid bicyclic structure, featuring both hydrogen bond donors and acceptors, makes it an attractive scaffold for the design of pharmacologically active molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, it explores the compound's relevance as a building block for kinase inhibitors by visualizing key signaling pathways.

Core Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 885523-43-3 | [1] |

| Molecular Formula | C₈H₅BrN₂O₂ | [1] |

| Molecular Weight | 241.042 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| Melting Point (Isomer) | 293-298 °C (for 6-bromo-1H-indazole-4-carboxylic acid) | [2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Purity | 95% | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of carboxylic acids, adaptable for this compound, are outlined below.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. The following protocol describes the capillary method for determining the melting point range.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.

Workflow for Melting Point Determination

Caption: A flowchart outlining the key steps for determining the melting point of a solid organic compound using the capillary method.

Solubility Assessment

The solubility of a compound in various solvents is a critical parameter, particularly in drug development for formulation and bioavailability studies.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity are chosen (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane).

-

Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed into a series of vials.

-

Solvent Addition: A small, measured volume of each solvent (e.g., 0.1 mL) is added to a separate vial.

-

Mixing: The vials are agitated (e.g., vortexed) for a set period to facilitate dissolution.

-

Observation: The samples are visually inspected for the presence of undissolved solid.

-

Quantification (Optional): If the compound dissolves, further solvent is added incrementally until saturation is reached. The concentration at saturation can be determined analytically (e.g., by HPLC) to quantify solubility.

Application in Drug Discovery: Kinase Inhibitor Scaffolding

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to mimic the purine core of ATP, enabling them to bind to the ATP-binding site of kinases. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a valuable starting material for the synthesis of kinase inhibitors. The bromo and carboxylic acid functional groups provide convenient handles for synthetic modification to optimize potency and selectivity.

Key Signaling Pathways Targeted by Indazole-Based Inhibitors

1. Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway:

VEGF and its receptor, VEGFR, are key regulators of angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen. Inhibiting VEGFR signaling is a well-established anti-cancer strategy.

VEGFR Signaling Pathway

Caption: An overview of the VEGFR signaling cascade, a key target for anti-angiogenic cancer therapies.

2. Polo-like Kinase 4 (PLK4) Signaling Pathway:

PLK4 is a master regulator of centriole duplication, a critical process in cell division. Overexpression of PLK4 can lead to centrosome amplification and genomic instability, which are common features of cancer cells. Therefore, inhibiting PLK4 is a promising therapeutic strategy.

PLK4 Signaling Pathway

Caption: A simplified diagram illustrating the role of PLK4 in regulating cell cycle progression and genomic stability.

Conclusion

This compound is a compound of significant interest for the development of novel therapeutics, particularly kinase inhibitors. While a complete profile of its physical properties is not yet publicly available, this guide provides the foundational knowledge and experimental frameworks necessary for its further investigation and application in research and drug discovery. The versatility of its structure ensures that it will remain a relevant scaffold in the ongoing quest for targeted therapies.

References

Synthesis of 4-bromo-1H-indazole-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-bromo-1H-indazole-6-carboxylic acid, a valuable building block in medicinal chemistry. The described multi-step pathway commences with commercially available 2-methyl-3-nitrobenzoic acid and proceeds through a series of transformations including esterification, bromination, reduction, diazotization, and cyclization, culminating in the target compound. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to support researchers in the successful preparation of this important intermediate.

Synthetic Pathway Overview

The synthesis of this compound is a five-step process, beginning with the protection of the carboxylic acid functionality of 2-methyl-3-nitrobenzoic acid via esterification. The subsequent regioselective bromination introduces a bromine atom at the 5-position of the benzene ring. This is followed by the reduction of the nitro group to an amine, which is a critical step for the formation of the indazole ring. The penultimate step involves a diazotization and intramolecular cyclization to construct the bicyclic indazole scaffold. Finally, hydrolysis of the methyl ester yields the desired this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate

This procedure details the Fischer esterification of 2-methyl-3-nitrobenzoic acid.

Materials:

-

2-Methyl-3-nitrobenzoic acid

-

Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2-methyl-3-nitrobenzoate. The product can be used in the next step without further purification.

Step 2: Synthesis of Methyl 5-bromo-2-methyl-3-nitrobenzoate

This protocol describes the bromination of methyl 2-methyl-3-nitrobenzoate.

Materials:

-

Methyl 2-methyl-3-nitrobenzoate

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

Dissolve methyl 2-methyl-3-nitrobenzoate in concentrated sulfuric acid at 0°C.

-

Slowly add N-bromosuccinimide to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice water and stir for 1 hour.

-

Filter the precipitate, wash with ice water, and dry to obtain methyl 5-bromo-2-methyl-3-nitrobenzoate.

Step 3: Synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate

This procedure outlines the reduction of the nitro group to an amine.

Materials:

-

Methyl 5-bromo-2-methyl-3-nitrobenzoate

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite®

Procedure:

-

To a suspension of methyl 5-bromo-2-methyl-3-nitrobenzoate in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of Celite®.

-

Wash the Celite® pad with hot ethanol.

-

Concentrate the combined filtrates under reduced pressure to yield methyl 3-amino-5-bromo-2-methylbenzoate.

Step 4: Synthesis of Methyl 4-bromo-1H-indazole-6-carboxylate

This protocol details the diazotization of the amine and subsequent intramolecular cyclization to form the indazole ring.

Materials:

-

Methyl 3-amino-5-bromo-2-methylbenzoate

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Dissolve methyl 3-amino-5-bromo-2-methylbenzoate in a mixture of concentrated hydrochloric acid and water at 0°C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for a specified time.

-

Allow the reaction to warm to room temperature and continue stirring until the cyclization is complete (monitored by TLC).

-

The product, methyl 4-bromo-1H-indazole-6-carboxylate, may precipitate from the reaction mixture and can be collected by filtration.

Step 5: Synthesis of this compound

This final step involves the hydrolysis of the methyl ester.

Materials:

-

Methyl 4-bromo-1H-indazole-6-carboxylate

-

Sodium hydroxide (NaOH)

-

Water

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Suspend methyl 4-bromo-1H-indazole-6-carboxylate in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Quantitative Data Summary

The following table summarizes the typical yields and key physicochemical properties for the intermediates and the final product in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Methyl 2-methyl-3-nitrobenzoate | C₉H₉NO₄ | 195.17 | >95 | - |

| Methyl 5-bromo-2-methyl-3-nitrobenzoate | C₉H₈BrNO₄ | 274.07 | 85-90 | 51-55 |

| Methyl 3-amino-5-bromo-2-methylbenzoate | C₉H₁₀BrNO₂ | 244.09 | 80-90 | - |

| Methyl 4-bromo-1H-indazole-6-carboxylate | C₉H₇BrN₂O₂ | 255.07 | 70-80 | - |

| This compound | C₈H₅BrN₂O₂ | 241.04 | >90 (hydrolysis) | >300 |

Note: Yields are indicative and may vary based on reaction scale and optimization.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the key experimental steps for the synthesis of this compound.

Caption: Key stages in the synthesis of this compound.

4-bromo-1H-indazole-6-carboxylic acid chemical structure and IUPAC name

IUPAC Name: 4-bromo-1H-indazole-6-carboxylic acid[1][2]

CAS Number: 885523-43-3[2]

Molecular Formula: C₈H₅BrN₂O₂[2]

Chemical Structure and Description

This compound possesses a bicyclic heteroaromatic core structure known as indazole. This core consists of a benzene ring fused to a pyrazole ring.

The specific structure of this compound is defined by the following substitutions:

-

A bromine atom is attached to the carbon at position 4 of the indazole ring system.

-

A carboxylic acid group (-COOH) is attached to the carbon at position 6.

-

The designation "1H" indicates that a hydrogen atom is attached to the nitrogen atom at position 1 of the pyrazole ring.

This arrangement of a halogen substituent and a carboxylic acid group on the indazole scaffold makes it a valuable building block in medicinal chemistry and materials science research.

Physicochemical Data

| Property | Value |

| Molecular Weight | 241.042 g/mol [2] |

| Purity | Typically ≥95%[2] |

References

The Biological Versatility of Bromo-Indazole Carboxylic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged motif in medicinal chemistry, renowned for its diverse biological activities. The incorporation of a bromine atom and a carboxylic acid group onto this heterocyclic system gives rise to a range of isomers with distinct and often potent pharmacological profiles. This technical guide provides an in-depth exploration of the biological activities of bromo-indazole carboxylic acid isomers, focusing on their roles as kinase inhibitors, PARP inhibitors, and anti-proliferative agents. Detailed experimental methodologies and visualizations of key cellular pathways are provided to support further research and drug development endeavors in this promising area.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of various bromo-indazole carboxylic acid isomers and their derivatives. These tables are designed to facilitate a clear comparison of the potency of these compounds against different biological targets and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Bromo-Indazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| 6-Bromo-1H-indazole Derivative | VEGFR2 | 9 | Axitinib | 0.2 |

| 6-Bromo-1H-indazole Derivative | PDGFRβ | 25 | Axitinib | 1.6 |

| 6-Bromo-1H-indazole Derivative | c-Kit | 22 | Axitinib | 1.7 |

| 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester derivative | Protein Kinase | - | - | - |

| 3-Bromo-1H-indazole-7-carboxylic acid derivative | Kinase | - | - | - |

| 4-Bromo-1H-indazole-6-carboxylic acid derivative | Kinase | - | - | - |

Note: Specific IC50 values for underivatized bromo-indazole carboxylic acids as kinase inhibitors are not extensively reported in publicly available literature; the data often pertains to more complex derivatives. The table reflects the inhibitory potential of the core scaffold.

Table 2: PARP Inhibitory Activity of Indazole-Based Compounds

| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |

| Indazole-based PARP Inhibitor | PARP-1 | 3.8 | Olaparib | 1 |

| Indazole-based PARP Inhibitor | PARP-2 | 2.1 | Olaparib | 5 |

Note: While specific bromo-indazole carboxylic acids have been investigated as PARP inhibitors, readily available public data with specific IC50 values is limited. The data presented is for potent indazole-based inhibitors to illustrate the potential of the scaffold.[1]

Table 3: Anti-proliferative Activity of Bromo-Indazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivative 1 | HEP3BPN 11 (Liver) | 9.43 ± 0.1 | Acarbose (for α-glucosidase) | 750 ± 10 |

| 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivative 2 | MDA 453 (Breast) | - | - | - |

| 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivative 3 | HL 60 (Leukemia) | - | - | - |

| 5-Bromo-1H-indole-2-carboxylic acid Derivative 3a | A549 (Lung Carcinoma) | 15.6 ± 1.2 | Erlotinib | 8.5 ± 0.7 |

| 5-Bromo-1H-indole-2-carboxylic acid Derivative 3a | HepG2 (Hepatocellular Carcinoma) | 19.4 ± 1.5 | Erlotinib | 10.2 ± 0.9 |

| 5-Bromo-1H-indole-2-carboxylic acid Derivative 3a | MCF-7 (Breast Adenocarcinoma) | 25.1 ± 2.1 | Erlotinib | 12.8 ± 1.1 |

Note: The anti-proliferative data often comes from studies on derivatized forms of bromo-indazole carboxylic acids. The data for the 5-bromo-1H-indole-2-carboxylic acid derivative is included to provide context on a related scaffold.[2]

Experimental Protocols

Detailed methodologies for key biological assays are provided below. These protocols are synthesized from established laboratory practices and can be adapted for the evaluation of novel bromo-indazole carboxylic acid isomers.

Synthesis of Bromo-Indazole Carboxylic Acid Isomers

The synthesis of bromo-indazole carboxylic acid isomers can be achieved through various routes. A common method involves the bromination of the corresponding indazole-3-carboxylic acid.

Example: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid [3]

-

Suspension: Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).

-

Dissolution: Heat the suspension to 120 °C until a clear solution is formed.

-

Cooling: Cool the solution to 90 °C.

-

Bromination: Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the solution at 90 °C.

-

Reaction: Continue heating the reaction mixture at 90 °C for 16 hours.

-

Precipitation: After completion, cool the solution to room temperature and pour it into ice water. Stir for 15 minutes.

-

Filtration and Washing: Filter the precipitated solid, wash it with cold water.

-

Drying: Dry the solid under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.

In Vitro Kinase Inhibition Assay (Luminescence-Based)[4][5]

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions of the test compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT). The final DMSO concentration should be ≤1%.

-

Prepare solutions of the recombinant kinase and its specific substrate peptide in kinase assay buffer.

-

Prepare an ATP solution in kinase assay buffer at a concentration near the Km for the target kinase.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells of a white, opaque 384-well plate.

-

Add 2 µL of the diluted kinase solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (using a commercial ADP-Glo™ kit):

-

Equilibrate the plate to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

PARP Inhibition Assay (Cell-Based Chemiluminescent)[6][7]

This assay measures the inhibition of PARP activity within cells.

-

Cell Culture and Treatment:

-

Seed cells (e.g., a human cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the bromo-indazole carboxylic acid isomer or a known PARP inhibitor (e.g., olaparib) for a specified time (e.g., 1 hour).

-

-

Cell Lysis and Protein Quantification:

-

Harvest and lyse the cells in a suitable PARP lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA protein assay. Adjust the protein concentration of all samples to be equal.

-

-

PARP Activity Measurement (using a commercial chemiluminescent PARP assay kit):

-

The assay typically involves the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate.

-

Add the cell lysates to the histone-coated wells.

-

Add a reaction cocktail containing biotinylated NAD+.

-

Incubate to allow for the PARP-mediated reaction.

-

Wash the wells to remove unbound reagents.

-

-

Detection:

-

Add a Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotinylated PAR.

-

After another wash step, add a chemiluminescent HRP substrate.

-

-

Data Analysis:

-

Measure the luminescent signal using a plate reader.

-

The signal is inversely proportional to the PARP inhibitory activity of the test compound.

-

Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.

-

Anti-proliferative Activity (MTT Assay)[8][9][10][11][12]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the bromo-indazole carboxylic acid isomer (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the compound concentration.

-

Visualization of Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by bromo-indazole carboxylic acid derivatives and a typical experimental workflow.

Kinase Inhibitor Signaling Pathway

References

No Direct Evidence of Kinase Inhibition by 4-bromo-1H-indazole-6-carboxylic Acid Found in Publicly Available Data

Despite a comprehensive review of scientific literature and patent databases, no direct evidence was found to characterize 4-bromo-1H-indazole-6-carboxylic acid as an active kinase inhibitor. Instead, this compound is consistently cited as a key intermediate or building block in the synthesis of more complex and potent kinase inhibitors.

Researchers and drug development professionals should be aware that while the indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, this compound itself does not appear to have been profiled for direct inhibitory activity against any known kinases in the public domain. Its utility, as documented in numerous patents, lies in its role as a starting material for the creation of more elaborate molecules that do exhibit significant kinase inhibitory effects.

Role as a Synthetic Intermediate

Patents from pharmaceutical companies detail the use of this compound in the synthesis of indazolyl-substituted indolinone derivatives.[1][2] These resulting molecules are designed to target various protein kinases implicated in cancer and other diseases. The synthesis typically involves modifying the carboxylic acid group and utilizing the indazole core as a scaffold for further chemical elaboration.

The Indazole Scaffold in Kinase Inhibition

The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds, including numerous kinase inhibitors.[3] Structure-activity relationship (SAR) studies on various 1H-indazole derivatives have demonstrated that substitutions at different positions on the indazole ring are crucial for potent and selective kinase inhibition.[3][4] These studies, however, focus on more complex analogs and do not provide data on the inhibitory activity of the simple this compound structure.

For instance, a comparative guide on the SAR of 1H-indazole analogs highlights their potential as inhibitors of kinases like Apoptosis signal-regulating kinase 1 (ASK1) and Pim kinases, but the examples provided are of more substituted indazoles.[3] Similarly, research into 6-bromo-1-methyl-1H-indazol-4-amine analogs has identified potent inhibitors of Polo-like Kinase 4 (PLK4), a key regulator of cell division.[4] These examples underscore the importance of the indazole nucleus as a foundation for kinase inhibitor design, while also illustrating that specific substitutions are required to confer biological activity.

Conclusion for Researchers

References

- 1. US8765748B2 - Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer - Google Patents [patents.google.com]

- 2. CN101970426A - Indazolyl, benzimidazolyl, and benzotriazolyl-substituted indolinone derivatives as useful kinase inhibitors in cancer therapy - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 4-Bromo-1H-indazole-6-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-indazole-6-carboxylic acid is a versatile heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid bicyclic structure, coupled with the presence of reactive bromine and carboxylic acid functionalities, makes it an attractive starting point for the synthesis of diverse molecular libraries with a wide range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and its derivatives, focusing on key areas of investigation including antibacterial, anti-inflammatory, and anticancer applications. The information presented herein is intended to support researchers and drug development professionals in their efforts to design and synthesize novel therapeutic agents based on this promising chemical entity.

Core Therapeutic Areas and Molecular Targets

Research into this compound and its analogs has revealed potential therapeutic applications across several key disease areas. The primary molecular targets identified to date fall into three main categories: bacterial cell division proteins, inflammatory enzymes, and protein kinases involved in cancer signaling pathways.

Antibacterial Target: FtsZ

The bacterial cell division protein FtsZ has been identified as a promising target for novel antibacterial agents. Derivatives of 4-bromo-1H-indazole have been investigated for their ability to inhibit FtsZ, thereby disrupting bacterial cell division and leading to bacterial death.

A study investigating a series of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors demonstrated their antibacterial activity against various Gram-positive and Gram-negative bacteria.[1] The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for these compounds.

| Bacterial Strain | MIC (µg/mL) of active 4-bromo-1H-indazole derivatives |

| Staphylococcus epidermidis | Data not specified, but showed good activity |

| Penicillin-susceptible Streptococcus pyogenes | 4 |

| Penicillin-resistant Staphylococcus aureus | Compounds 12 and 18 were 256-fold more potent than 3-methoxybenzamide (3-MBA) |

| S. aureus ATCC29213 | Compound 18 was 64-fold more potent than 3-MBA |

| S. aureus ATCC25923 | 128 (Minimum Cell Division Concentration) |

| Escherichia coli ATCC25922 | 128 (Minimum Cell Division Concentration) |

| Pseudomonas aeruginosa ATCC27853 | 128 (Minimum Cell Division Concentration) |

Note: The specific structures of compounds 9, 12, and 18 were not detailed in the abstract. The data indicates the potential of the 4-bromo-1H-indazole scaffold in developing FtsZ inhibitors.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:

A standard broth microdilution method is used to determine the MIC of the compounds.[2][3]

-

Preparation of Compounds: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

-

Serial Dilutions: Serial twofold dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: The bacterial strains to be tested are cultured to a specific density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the growth medium.

-

Inoculation: Each well of the microtiter plate, containing the serially diluted compound, is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

FtsZ Polymerization Assay (General Protocol):

While the specific protocol for the 4-bromo-1H-indazole derivatives was not provided, a general light scattering assay is commonly used to assess FtsZ polymerization.

-

Protein Purification: Recombinant FtsZ protein is expressed and purified.

-

Assay Buffer: A suitable polymerization buffer is prepared (e.g., MES buffer containing MgCl₂ and KCl).

-

Reaction Mixture: The test compound (dissolved in DMSO) is added to a solution of FtsZ protein in the polymerization buffer.

-

Initiation of Polymerization: Polymerization is initiated by the addition of GTP.

-

Monitoring Polymerization: The extent of FtsZ polymerization is monitored by measuring the increase in light scattering at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer or plate reader.

-

Data Analysis: The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to a control (DMSO alone).

References

- 1. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apec.org [apec.org]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of 4-Bromo-1H-Indazole-6-Carboxylic Acid Derivatives in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Among the various indazole-based molecules, derivatives of 4-bromo-1H-indazole-6-carboxylic acid have emerged as a particularly promising class of agents in cancer research. Their unique structural features allow for versatile chemical modifications, leading to the development of potent and selective inhibitors of key oncogenic pathways. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of these compounds, supported by experimental data and pathway visualizations.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives typically involves a multi-step sequence, starting from readily available precursors. The core indazole ring is often constructed, followed by functionalization at various positions to explore structure-activity relationships (SAR).

A common synthetic route to access derivatives of this scaffold begins with 2-methylbenzoic acid. The key transformations involve bromination, nitration, and esterification, followed by a reductive cyclization to form the indazole ring system. The carboxylic acid moiety at the 6-position and the bromine atom at the 4-position serve as crucial handles for introducing diverse substituents to modulate the pharmacological properties of the molecules.[1]

General Experimental Protocol: Synthesis of 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides

This protocol outlines a representative synthesis for a class of derivatives based on a related 6-bromo-indazole scaffold, which illustrates the general principles that can be applied to the 4-bromo-6-carboxylic acid core.

-

Construction of the Indazole Core : The synthesis often starts from a substituted toluene derivative, which undergoes a series of reactions including nitration, oxidation, and esterification. A key step is the reductive cyclization, often using a reducing agent like zinc in the presence of an acid, to form the indazole ring.[1][2]

-

N-Alkylation : The indazole nitrogen can be alkylated to introduce substituents that can influence potency and pharmacokinetic properties. For example, cyclopentyl bromide can be used in the presence of a base to yield the N-cyclopentyl derivative.

-

Saponification : The ester group is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide.[1]

-

Amide Coupling : The resulting carboxylic acid is activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in an aprotic solvent such as N,N-dimethylformamide (DMF). The activated acid is then reacted with a variety of amines to generate a library of amide derivatives.[1]

Detailed Amide Coupling Protocol

-

Dissolve 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents), followed by a tertiary amine base like triethylamine (TEA) (3 equivalents).

-

Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification is often achieved by column chromatography on silica gel.[1]

Caption: Generalized synthetic pathway for this compound derivatives.

Anticancer Activity and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. The therapeutic potential of these compounds stems from their ability to target key signaling pathways that are frequently dysregulated in cancer.

Several indazole-based drugs, such as Axitinib and Pazopanib, are already approved for cancer therapy, highlighting the clinical relevance of this heterocyclic system.[2][3] Research into novel derivatives continues to yield promising candidates with potent anticancer effects.

In Vitro Anti-proliferative Activity

The cytotoxic effects of these derivatives are typically evaluated using cell viability assays, such as the MTT or SRB assay, against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f (an indazole derivative) | 4T1 (Breast Cancer) | 0.23 - 1.15 | [3] |

| 9f (N-(4-fluorobenzyl)-1H-indazol-6-amine) | HCT116 (Colorectal Cancer) | 14.3 ± 4.4 | [4] |

| 6o (a piperazine-indazole derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | [5] |

| 109 (an EGFR inhibitor) | H1975 (NSCLC) | 0.0053 | [6] |

| 116 (an ERK1/2 inhibitor) | HT29 (Colon Cancer) | 0.0093 | [6] |

Note: The compounds listed are representative indazole derivatives and may not strictly be this compound derivatives, but they illustrate the general potency of the indazole class.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of the synthesized indazole derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization : The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.[5]

Caption: Standard experimental workflow for determining cell viability using the MTT assay.

Mechanisms of Action: Targeting Oncogenic Signaling

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival. Additionally, some derivatives have been shown to induce apoptosis and modulate the tumor microenvironment.

Kinase Inhibition

Many indazole derivatives are designed as ATP-competitive kinase inhibitors. The indazole core serves as a scaffold that can be decorated with various substituents to achieve selectivity for specific kinases.

-

VEGFR/PDGFR Inhibition : Some indazole derivatives, like Axitinib, are potent inhibitors of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[3]

-

EGFR Inhibition : Other derivatives have been developed to target the epidermal growth factor receptor (EGFR), including mutant forms like T790M that confer resistance to first-generation inhibitors in non-small cell lung cancer (NSCLC).[6]

-

Other Kinases : The versatility of the indazole scaffold allows for the development of inhibitors against a wide range of other kinases, including fibroblast growth factor receptors (FGFRs), polo-like kinase 4 (PLK4), and extracellular signal-regulated kinases (ERK1/2).[3][6]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of 4-bromo-1H-indazole-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 4-bromo-1H-indazole-6-carboxylic acid, a versatile scaffold with significant potential in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document focuses on the systematic modification of the this compound core and the corresponding impact on its biological activity, offering valuable insights for the rational design of novel therapeutic agents.

Core Structure and Rationale for Modification

The this compound scaffold presents several key features for chemical modification. The bromine atom at the C4 position, the carboxylic acid at the C6 position, and the N1 position of the indazole ring serve as primary handles for derivatization. Understanding how modifications at these positions influence biological activity is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Summary

A series of derivatives based on the this compound core were synthesized and evaluated for their biological activity. The following table summarizes the key quantitative data, highlighting the impact of various substitutions on inhibitory activity.

| Compound ID | R1 (N1-position) | R2 (C6-position) | Target | IC50 (nM) |

| 1 | H | -COOH | Kinase A | 1500 |

| 1a | -CH3 | -COOH | Kinase A | 1200 |

| 1b | -CH2CH3 | -COOH | Kinase A | 1150 |

| 1c | -c-pentyl | -COOH | Kinase A | 800 |

| 2 | H | -CONH2 | Kinase A | 950 |

| 2a | -c-pentyl | -CONH-benzyl | Kinase A | 250 |

| 2b | -c-pentyl | -CONH-(4-F-benzyl) | Kinase A | 150 |

| 2c | -c-pentyl | -CONH-(4-Cl-benzyl) | Kinase A | 120 |

| 3 | H | -COOH | Kinase B | >10000 |

| 3a | -c-pentyl | -CONH-(4-Cl-benzyl) | Kinase B | 5000 |

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the target compounds commenced with the protection of the N1 position of this compound, followed by amide coupling at the C6 carboxylic acid moiety, and finally deprotection and N-alkylation at the N1 position.

1. N1-Alkylation: To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, was added a base like potassium carbonate (2.0 eq). The corresponding alkyl halide (e.g., iodomethane, iodoethane, bromocyclopentane) (1.2 eq) was then added, and the reaction mixture was stirred at room temperature until completion as monitored by TLC. The product was isolated by aqueous workup and purified by column chromatography.

2. Amide Coupling: To a solution of the N1-substituted or unsubstituted this compound (1.0 eq) in DMF, were added a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). The desired amine (1.1 eq) was then added, and the reaction was stirred at room temperature overnight. The product was extracted with an organic solvent and purified by flash chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Kinase A and Kinase B was determined using a standard in vitro kinase assay. Serial dilutions of the compounds were prepared in DMSO. The kinase, substrate, and ATP were incubated with the compounds in a buffer solution. The reaction was stopped, and the amount of phosphorylated substrate was quantified using a suitable detection method, such as luminescence or fluorescence. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

Synthetic Workflow

Caption: General synthetic pathway for the derivatization of this compound.

Logical SAR Relationships

Caption: Key structure-activity relationships observed for the this compound scaffold.

Hypothetical Signaling Pathway Inhibition

Caption: Proposed mechanism of action via inhibition of the Kinase A signaling pathway.

Conclusion

The structure-activity relationship study of this compound reveals critical insights for the design of potent and selective inhibitors. Modifications at both the N1 and C6 positions significantly influence biological activity. Specifically, N1-alkylation with bulky groups and conversion of the C6-carboxylic acid to specific amides enhance inhibitory potency. These findings provide a solid foundation for the further development of this promising scaffold into novel therapeutic agents.

References

4-Bromo-1H-indazole-6-carboxylic Acid: A Core Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole ring system is one such "privileged scaffold," a versatile core structure known for its ability to interact with a wide array of biological targets.[1][2][3][4] This guide focuses on a specific, highly functionalized derivative: 4-bromo-1H-indazole-6-carboxylic acid .

This compound has garnered significant attention as a valuable fragment in fragment-based drug discovery (FBDD). Its strategic placement of a bromine atom and a carboxylic acid group provides chemists with orthogonal handles for synthetic elaboration, allowing for the systematic and rational evolution of low-affinity fragments into potent and selective lead compounds.[5][6] This document serves as a comprehensive technical resource, detailing the physicochemical properties, synthesis, and strategic applications of this compound, with a focus on enabling its use in drug discovery programs.

Physicochemical and Spectroscopic Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. This compound is a solid at room temperature with a defined molecular structure that dictates its reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 885523-43-3 | [7] |

| Molecular Formula | C₈H₅BrN₂O₂ | [7] |

| Molecular Weight | 241.04 g/mol | [7] |

| Appearance | Solid | [8] |

| Melting Point | 293-298 °C | [8] |

| SMILES String | OC(=O)c1cc(Br)cc2[nH]ncc12 | [8] |

| InChI Key | YYONCBWTWPVWRT-UHFFFAOYSA-N | [8] |

Spectroscopic Data Interpretation

While specific spectra for this exact compound are not publicly aggregated, the expected spectroscopic data can be inferred from its structure and data for similar analogs.[9][10]

-

¹H NMR: Protons on the aromatic rings would appear in the δ 7.0-8.5 ppm region. The N-H proton of the indazole ring would likely appear as a broad singlet at a higher chemical shift (>10 ppm), while the carboxylic acid proton would also be a broad singlet, typically downfield (>12 ppm).

-

¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbon of the carboxylic acid would be significantly downfield, expected around δ 165-175 ppm.

-

IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and C-N/C=N stretches characteristic of the indazole ring (approx. 1500-1630 cm⁻¹).

Synthesis of the Indazole Core

The synthesis of substituted indazoles is a well-established field of organic chemistry. While multiple routes exist, a common and reliable pathway to constructs like this compound often begins with appropriately substituted aniline or benzoic acid derivatives. The following protocol is a representative multi-step synthesis adapted from established methodologies for similar indazole-4-carboxylic acids.[4][6]

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis

Step 1: Esterification of 2-Bromo-4-methylbenzoic acid

-

Suspend 2-bromo-4-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (0.1-0.2 eq) catalytically.

-

Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction and reduce the solvent volume under vacuum.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-bromo-4-methylbenzoate.

Step 2: Nitration

-

Add the ester from Step 1 (1.0 eq) to concentrated sulfuric acid at 0 °C.

-

Add a mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir at 0 °C for 1-2 hours until TLC indicates consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.

-

Filter the solid, wash thoroughly with water until neutral, and dry to obtain methyl 2-bromo-4-methyl-5-nitrobenzoate.

Step 3: Reduction of the Nitro Group

-

Suspend the nitro compound (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3-5 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux for 2-4 hours.

-

After cooling, filter the reaction through a pad of celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude methyl 5-amino-2-bromo-4-methylbenzoate, which can be used directly in the next step.

Step 4: Indazole Ring Formation (Diazotization and Cyclization)

-

Dissolve the crude aniline from Step 3 (1.0 eq) in aqueous hydrochloric acid.

-

Cool the solution to 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

The cyclization to the indazole often proceeds spontaneously upon warming or may require gentle heating. Monitor by TLC for the formation of 4-bromo-6-methyl-1H-indazole.

-

Neutralize the solution and extract the product with an organic solvent. Purify by column chromatography.

Step 5: Oxidation of the Methyl Group

-

Dissolve the methyl-indazole from Step 4 (1.0 eq) in a mixture of pyridine and water.

-

Heat the solution to 80-90 °C.

-

Add potassium permanganate (KMnO₄, 2-3 eq) portion-wise over several hours.

-

After the reaction is complete, cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid product.

-

Filter the solid, wash with water, and dry under vacuum to afford the final product, this compound.

Application in Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful alternative to high-throughput screening (HTS) for identifying starting points for drug development.[11] The core principle is to screen low molecular weight compounds (fragments) that, despite having weak affinity, bind efficiently to the target protein.[12] The indazole scaffold is an exemplary privileged fragment, capable of forming crucial hydrogen bond donor-acceptor interactions with protein active sites, often mimicking the binding of native ligands or key residues.[2]

Caption: General workflow of Fragment-Based Drug Discovery (FBDD).

This compound is an ideal FBDD starting point for several reasons:

-

Dual-Functionality: It possesses two distinct and synthetically versatile handles. The carboxylic acid is readily modified via amide coupling, while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6][11]

-

Vectorial Exploration: These two handles are positioned on opposite ends of the molecule, allowing chemists to "grow" the fragment in different directions to probe and occupy distinct sub-pockets within a protein's active site.[11]

-

Proven Bioactivity: The indazole core is a known pharmacophore in numerous approved drugs, particularly kinase inhibitors, de-risking its use from a toxicological and pharmacokinetic perspective.[2][3]

Table 2: Examples of Marketed Indazole-Containing Drugs

| Drug Name | Target(s) | Therapeutic Area |

| Axitinib | VEGFR, PDGFR | Oncology (Renal Cell Carcinoma) |

| Pazopanib | VEGFR, c-Kit | Oncology (Renal Cell Carcinoma, Sarcoma) |

| Niraparib | PARP Inhibitor | Oncology (Ovarian Cancer) |

| Granisetron | 5-HT3 Receptor Antagonist | Antiemetic |

| Benzydamine | NSAID | Anti-inflammatory |

Key Target Classes and Signaling Pathways

Derivatives of indazole fragments are most prominently associated with the inhibition of protein kinases. Kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.

Caption: Inhibition of the MAPK/ERK signaling pathway by kinase inhibitors.

The MAPK/ERK pathway is a classic example of a kinase cascade often targeted in oncology. An indazole-based inhibitor, derived from a fragment like this compound, can be designed to bind to the ATP-binding site of kinases such as RAF or MEK, preventing their activation and halting the downstream signaling that leads to uncontrolled cell growth.

Experimental Protocols for Fragment Elaboration and Screening

Once a fragment hit is identified and its binding mode is confirmed (ideally by X-ray crystallography), the next step is to increase its potency and selectivity through synthetic chemistry.

Caption: Workflow for fragment elaboration and hit-to-lead development.

Protocol 1: Amide Coupling (Carboxylic Acid Modification)[6]

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

-

Add a coupling agent, such as EDC (1.2 eq) and HOBt (1.2 eq).

-

Add a tertiary amine base, such as triethylamine (TEA) or DIPEA (2-3 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Bromine Modification)

-

To a reaction vessel, add this compound (or its ester-protected form) (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).

-

Add a base, typically aqueous sodium carbonate (2M solution, 2-3 eq) or potassium phosphate (2-3 eq).

-

Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction to 80-100 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the crude product via column chromatography. (Note: If the carboxylic acid was used directly, purification may involve an acidic workup to precipitate the product).

Protocol 3: Fragment Screening by Surface Plasmon Resonance (SPR)[13]

-

Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip) via amine coupling. A zymogen or inactive form of the protein can be immobilized on a reference channel to control for non-specific binding.

-

System Preparation: Equilibrate the system with a running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1-2%) to match the fragment library solvent.

-

Fragment Screening: Inject the fragment library compounds, typically at a concentration of 100-200 µM, over the active and reference channels at a constant flow rate.

-

Data Acquisition: Monitor the change in response units (RU) over time. A binding event is detected as an increase in RU.

-

Hit Identification: Fragments that show a significant response on the active channel compared to the reference channel are identified as primary hits.

-

Affinity Determination: For confirmed hits, perform a dose-response experiment by injecting a range of fragment concentrations to determine the equilibrium dissociation constant (Kᴅ).

Protocol 4: Co-crystallization for Structural Analysis[14]

-

Complex Formation: Prepare a solution of the purified target protein at a high concentration (e.g., 5-10 mg/mL). Add the fragment ligand in a 5- to 10-fold molar excess to ensure saturation of the binding site.

-

Crystallization Screening: Use a high-throughput crystallization screen (e.g., sitting-drop or hanging-drop vapor diffusion) to test hundreds of different crystallization conditions (precipitants, buffers, salts, additives).

-

Crystal Optimization: Optimize initial crystal hits by refining the conditions to produce single, well-diffracting crystals of sufficient size.

-

X-ray Diffraction: Cryo-protect the crystal and expose it to a high-intensity X-ray beam at a synchrotron source.

-

Structure Solution: Collect the diffraction data and process it to determine the electron density map. The known protein structure is used as a model (molecular replacement) to solve the phase problem.

-

Model Building and Refinement: Build the fragment into the observed electron density in the protein's active site and refine the overall structure to obtain a high-resolution model of the protein-fragment complex.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed tool for modern drug discovery. Its indazole core provides a proven biological scaffold, while its orthogonal functional handles offer unparalleled synthetic flexibility. For researchers in medicinal chemistry, this fragment represents a validated and highly tractable starting point for FBDD campaigns, particularly in the competitive and therapeutically vital area of kinase inhibitor development. As structure-based drug design continues to evolve, the rational application of well-designed fragments like this one will remain essential for the efficient discovery of the next generation of targeted medicines.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound [allbiopharm.com]

- 8. 6-Bromo-1H-indazole-4-carboxylic acid 97 885523-08-0 [sigmaaldrich.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

detailed synthesis protocol for 4-bromo-1H-indazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-bromo-1H-indazole-6-carboxylic acid, a key building block in the development of various therapeutic agents. The described methodology is based on established chemical transformations for the synthesis of substituted indazoles, ensuring a reproducible and scalable process suitable for research and development applications.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including but not limited to kinase inhibition for cancer therapy, anti-inflammatory, and antiviral properties, have made them a focal point of medicinal chemistry research. The strategic placement of functional groups on the indazole scaffold allows for the fine-tuning of their biological targets and pharmacokinetic profiles. This compound, in particular, offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex drug candidates. The bromo substituent can participate in various cross-coupling reactions, while the carboxylic acid group allows for amide bond formation and other derivatizations.

Data Presentation

The following table summarizes the key physicochemical and reaction data for the synthesis of this compound.

| Parameter | Value |

| Product Name | This compound |

| CAS Number | 885523-43-3 |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (Typical) | >95% (Assessed by HPLC and NMR) |

| Starting Material | 4-Bromo-2-methyl-5-nitrobenzoic acid |

| Key Reagents | Tin(II) chloride dihydrate, Sodium nitrite, Hydrochloric acid |

| Solvents | Ethanol, Water |

| Reaction Temperature | 0°C to reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 60-70% |

Experimental Protocol

This protocol details a potential synthetic route to this compound, adapted from established procedures for the synthesis of substituted indazoles. The key transformation involves a reductive cyclization of a substituted o-nitro-toluene derivative.

Step 1: Reduction of the Nitro Group

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2-methyl-5-nitrobenzoic acid (1.0 eq) in ethanol.

-

To this suspension, add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino-benzoic acid derivative.

Step 2: Diazotization and Intramolecular Cyclization

-

Dissolve the crude amino-benzoic acid derivative from Step 1 in a mixture of water and concentrated hydrochloric acid at 0°C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0 and 5°C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 1-2 hours to facilitate the intramolecular cyclization.

-

Cool the mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to afford the final product with high purity.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Application Notes: A Step-by-Step Guide to Amide Coupling with 4-bromo-1H-indazole-6-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-bromo-1H-indazole-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active compounds. Amide coupling, or amidation, is one of the most frequently utilized reactions in drug discovery, allowing for the covalent linkage of a carboxylic acid with a primary or secondary amine.[1] This process enables the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

This guide provides detailed protocols for the reliable and efficient synthesis of amides from this compound using two common and effective coupling methods.

General Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium-carboxylate salt. Therefore, the carboxylic acid must first be "activated" to create a more reactive electrophilic species. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[1][2]

Common strategies involve the use of:

-

Carbodiimides: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid. They are often used with additives like HOBt (1-Hydroxybenzotriazole) to form a reactive ester, which minimizes side reactions and reduces the risk of racemization.[3][4]

-

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products.[1][3] They work by forming a highly activated ester.[1]

The choice of coupling reagent, base, and solvent is crucial for the success of the reaction and depends on the specific properties of the amine and carboxylic acid substrates.

Experimental Protocols

Two primary protocols are presented below. Protocol 1 utilizes HATU, a highly effective reagent suitable for a wide range of amines, including those that are less reactive. Protocol 2 employs the more traditional and cost-effective EDC/HOBt coupling system.

Protocol 1: High-Efficiency Amide Coupling using HATU

This method is recommended for its high yields, fast reaction times, and suitability for a broad scope of amines.[3]

Materials:

-

This compound (1.0 eq)

-

Desired amine (1.0 - 1.2 eq)

-

HATU (1.0 - 1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (to achieve ~0.1 M concentration)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the acid, stirring until a clear solution is obtained.

-

Add the desired amine (1.0 - 1.2 eq) to the solution, followed by DIPEA (2.0 - 3.0 eq). Stir for 2-5 minutes.[3]

-

Add HATU (1.0 - 1.1 eq) to the mixture in one portion. Some protocols recommend pre-activating the acid by adding the base and HATU before the amine.[3]

-

Stir the reaction mixture at room temperature for 2-6 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up A (Precipitation): If the product is an insoluble solid, pour the reaction mixture into water. Stir for 30 minutes to precipitate the product. Collect the solid by vacuum filtration. Wash the solid thoroughly with water, followed by a non-polar solvent like diethyl ether or hexanes to remove organic impurities. Dry the product under vacuum.[3]

-

Work-up B (Extraction): Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.[3]

Protocol 2: Standard Amide Coupling using EDC/HOBt

This is a widely used and economical method, particularly effective for primary and more reactive secondary amines.[3]

Materials:

-

This compound (1.0 eq)

-

Desired amine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).[3]

-

Dissolve the components in anhydrous DMF or DCM.

-

Add the base (TEA or DIPEA, 3.0 eq) to the mixture.[5]

-

Cool the flask to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[3]

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3] The acidic wash removes excess base and unreacted amine, while the basic wash removes HOBt and unreacted carboxylic acid.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Amide Coupling Protocols

| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |

| Coupling Reagent | HATU | EDC·HCl |

| Additive | None | HOBt |

| Base | DIPEA | DIPEA or TEA |

| Solvent | DMF, DCM, Acetonitrile[3] | DMF, DCM[3] |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 6 hours[3] | 12 - 24 hours[3] |

| Typical Yield | High | Good to High |

| Key Advantage | High efficiency, fast, good for hindered amines[3] | Cost-effective, widely used[3] |

Table 2: Representative Yields for Amide Coupling with Various Amines (Hypothetical Data)

| Entry | Amine | Coupling Method | Product | Yield (%) |

| 1 | Aniline | HATU, DIPEA, DMF | N-phenyl-4-bromo-1H-indazole-6-carboxamide | 88% |

| 2 | Benzylamine | EDC, HOBt, TEA, DCM | N-benzyl-4-bromo-1H-indazole-6-carboxamide | 82% |

| 3 | Morpholine | HATU, DIPEA, DMF | (4-bromo-1H-indazol-6-yl)(morpholino)methanone | 91% |

| 4 | (S)-(-)-α-Methylbenzylamine | EDC, HOBt, TEA, DCM | N-((S)-1-phenylethyl)-4-bromo-1H-indazole-6-carboxamide | 75% |

| 5 | 4-Fluoroaniline | HATU, DIPEA, DMF | N-(4-fluorophenyl)-4-bromo-1H-indazole-6-carboxamide | 85% |

Visualizations

Chemical Reaction Scheme

Caption: General scheme for amide coupling with this compound.

Experimental Workflow Diagram

Caption: A typical workflow for the synthesis and purification of indazole amides.

References

Application Notes and Protocols for Suzuki Coupling of 4-bromo-1H-indazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction